molecular formula C9H9F2NO3 B13569429 Methyl 3-amino-4-(difluoromethoxy)benzoate

Methyl 3-amino-4-(difluoromethoxy)benzoate

Cat. No.: B13569429
M. Wt: 217.17 g/mol
InChI Key: LCEMBOBEHVOLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of benzoic acid and contains both amino and difluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(difluoromethoxy)benzoate typically involves the reaction of 3-amino-4-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, advanced purification methods such as chromatography may be employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-(difluoromethoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(difluoromethoxy)benzoate is unique due to the presence of both amino and difluoromethoxy groups, which confer distinct chemical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further chemical modifications .

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

methyl 3-amino-4-(difluoromethoxy)benzoate

InChI

InChI=1S/C9H9F2NO3/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9H,12H2,1H3

InChI Key

LCEMBOBEHVOLKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.